N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chloro-methylphenyl group, a cyano-dimethoxyphenyl group, and a tetrahydropyridinyl-sulfanyl-acetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can be achieved through a multi-step synthetic route. One possible method involves the following steps:
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Formation of the Tetrahydropyridinyl Intermediate: : The synthesis begins with the preparation of the tetrahydropyridinyl intermediate. This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable amine and a cyanoacetate derivative under basic conditions. The reaction mixture is then subjected to cyclization to form the tetrahydropyridinyl ring.
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Introduction of the Sulfanyl Group: : The next step involves the introduction of the sulfanyl group. This can be done by reacting the tetrahydropyridinyl intermediate with a thiol reagent under acidic or basic conditions to form the sulfanyl-substituted intermediate.
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Acetamide Formation: : The final step involves the formation of the acetamide moiety. This can be achieved by reacting the sulfanyl-substituted intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions may target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It may be studied for its potential biological activity, including anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s chemical reactivity could be explored for the development of novel materials or catalysts.
Biology: It may be used as a tool compound to study specific biological pathways or molecular targets.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with specific receptors, altering their signaling pathways.
Pathway Interference: The compound could interfere with specific cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide shares structural similarities with other compounds containing chloro-methylphenyl, cyano-dimethoxyphenyl, and tetrahydropyridinyl-sulfanyl-acetamide moieties.
Uniqueness
Structural Complexity: The combination of functional groups in this compound is unique, providing a distinct chemical reactivity profile.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties, making it a valuable compound for research.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
Molecular Formula |
C23H22ClN3O4S |
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Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22ClN3O4S/c1-13-4-6-15(9-18(13)24)26-22(29)12-32-23-17(11-25)16(10-21(28)27-23)14-5-7-19(30-2)20(8-14)31-3/h4-9,16H,10,12H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
ZGNJTZROXRHNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N)Cl |
Origin of Product |
United States |
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